molecular formula C13H15N3 B2641815 1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 1368364-62-8

1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No. B2641815
CAS RN: 1368364-62-8
M. Wt: 213.284
InChI Key: YWLBJOPXAFWVLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine” are not available, there are general methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Scientific Research Applications

Synthesis and Characterization

  • Functionalization Reactions : 1H-pyrazole-3-carboxylic acid derivatives, closely related to 1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, have been used in functionalization reactions to produce various compounds. These reactions are important for synthesizing novel heterocyclic compounds with potential applications in various fields (Yıldırım et al., 2005).

  • Synthesis of Pyridine Derivatives : Research includes the synthesis of novel pyridine and fused pyridine derivatives. These synthetic approaches are crucial for the development of new compounds with potential pharmaceutical applications (Flefel et al., 2018).

  • Structural Analysis : Studies on the crystal structure and intramolecular interactions of pyrazolo[4,3-c]pyridine derivatives provide insights into their chemical properties and potential applications in material science (Karthikeyan et al., 2010).

  • Quantum Studies and Theoretical Analysis : Quantum chemical calculations and theoretical studies on pyrazolo[4,3-c]pyridine derivatives enhance understanding of their electronic structure and reactivity, which is crucial for designing new compounds with specific properties (Halim & Ibrahim, 2022).

Biomedical Research

  • Synthesis for Biomedical Applications : Extensive research has been conducted on synthesizing and exploring the biomedical applications of pyrazolo[4,3-c]pyridine derivatives. These studies are significant for drug development and understanding the biological activities of such compounds (Donaire-Arias et al., 2022).

  • Antimicrobial Evaluation : Research includes the synthesis and evaluation of pyrazolo[4,3-c]pyridine derivatives for their antimicrobial properties. This research is pivotal in the search for new antimicrobial agents (Elgemeie et al., 2017).

  • Antiproliferative Activity and Molecular Docking : Studies on the antiproliferative activity of pyrazolo[4,3-c]pyridine derivatives against cancer cell lines, along with molecular docking analyses, are crucial for understanding their potential as anticancer agents (Nagaraju et al., 2020).

Future Directions

Future research could focus on the synthesis and characterization of “1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine” and related compounds, as well as their potential applications in various fields .

properties

IUPAC Name

1-benzyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-11(5-3-1)10-16-13-6-7-14-8-12(13)9-15-16/h1-5,9,14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLBJOPXAFWVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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